5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole

Description

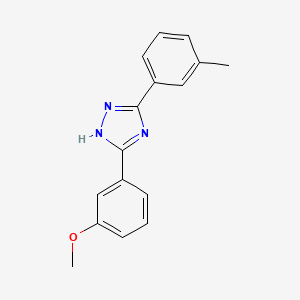

5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is a 1,2,4-triazole derivative featuring a methoxy group at the meta position of one phenyl ring and a methyl group at the meta position of the other phenyl ring (attached to the triazole core).

Properties

CAS No. |

85681-45-4 |

|---|---|

Molecular Formula |

C16H15N3O |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

5-(3-methoxyphenyl)-3-(3-methylphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C16H15N3O/c1-11-5-3-6-12(9-11)15-17-16(19-18-15)13-7-4-8-14(10-13)20-2/h3-10H,1-2H3,(H,17,18,19) |

InChI Key |

KJSODSPFCYQFRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NNC(=N2)C3=CC(=CC=C3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of m-methoxyphenyl hydrazine with m-tolyl isocyanate, followed by cyclization in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of triazole derivatives often involves large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, triazole derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them valuable tools in drug development.

Medicine

Medically, triazole derivatives are explored for their therapeutic potential. They have been investigated for treating various conditions, including fungal infections, cancer, and inflammatory diseases.

Industry

In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and materials for electronic applications. Their stability and reactivity make them suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, disrupting biological pathways, or inducing cellular responses. The molecular targets and pathways involved vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Positional Isomers: Substituent Position Effects

5-(m-Methoxyphenyl)-3-(o-tolyl)-s-triazole (CAS 69095-72-3) :

- Structural Difference : The methyl group on the tolyl substituent is in the ortho position instead of meta.

- Impact : The ortho-substituted analog demonstrated reproductive toxicity in animal studies (TDLo = 25 mg/kg in female rats via subcutaneous exposure) . This highlights the critical role of substituent position in toxicity profiles.

- 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole (CAS 423183-90-8): Structural Difference: A fluorine atom replaces the methoxy group.

Functional Group Modifications

3-(2-Ethylphenyl)-5-(3-ethoxyphenyl)-1H-1,2,4-triazole :

5-(3-Methoxythien-2-yl)-1,3-oxazole (CAS 1343307-98-1) :

Physicochemical and Toxicological Data

Table 1: Key Properties of Selected Triazole Derivatives

Biological Activity

5-(m-Methoxyphenyl)-3-(m-tolyl)-s-triazole is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a five-membered ring containing three nitrogen atoms and two carbon atoms. The specific arrangement of the methoxy and tolyl groups contributes to its unique physicochemical properties, influencing its biological interactions and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies suggest it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The interaction with specific enzymes involved in cancer metabolism is a key area of investigation.

- Enzyme Inhibition : The compound interacts with enzymes crucial for cellular processes, potentially leading to altered signaling pathways.

- DNA Binding : Some studies have explored its ability to bind DNA, affecting transcriptional regulation and gene expression related to cancer progression .

- Antioxidant Activity : Preliminary findings indicate that it may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells .

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various triazole derivatives, this compound was found to inhibit both Gram-positive and Gram-negative bacteria effectively. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Study 2: Anticancer Potential

A recent investigation into the anticancer properties revealed that the compound significantly reduced cell viability in breast cancer cell lines (MCF-7). The study utilized various concentrations (10 µM to 100 µM) over a 48-hour treatment period.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.